Dimethyl 5-methylpyridine-2,3-dicarboxylate
Description
Dimethyl 5-methylpyridine-2,3-dicarboxylate (CAS: 112110-16-4) is a heterocyclic organic compound with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol. It features a pyridine ring substituted with two methyl ester groups at positions 2 and 3, and a methyl group at position 5 . This compound is synthesized via esterification of 5-methylpyridine-2,3-dicarboxylic acid with methanol, often under catalytic conditions . Its unique substitution pattern confers distinct chemical reactivity, making it valuable as a building block in pharmaceuticals, agrochemicals, and coordination chemistry .
Properties
IUPAC Name |
dimethyl 5-methylpyridine-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6-4-7(9(12)14-2)8(11-5-6)10(13)15-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOJTLPEGLTEFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10888856 | |
| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10888856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
112110-16-4 | |
| Record name | 2,3-Dimethyl 5-methyl-2,3-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112110-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112110164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10888856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dimethyl 5-methylpyridine-2,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.099 | |
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Preparation Methods
Solvent and Catalyst Optimization
Patent EP2373623B1 highlights the use of methanol-water solvent mixtures (25–75% water by weight) with sodium hydroxide or sodium methoxide as bases, achieving 85–90% yields. Elevated pressures (1.03–3.50 bar) in closed reactors reduce side reactions, while maintaining temperatures at 80–100°C prevents decarboxylation. Comparative studies show that sodium methoxide outperforms sulfuric acid in selectivity, reducing di-ester byproducts to <2%.
Table 1: Esterification Conditions and Outcomes
| Parameter | EP2373623B1 | VulcanChem |
|---|---|---|
| Solvent System | Methanol/Water (40–50%) | Methanol |
| Catalyst | NaOH/NaOMe | H₂SO₄ |
| Temperature | 80–100°C | 65–80°C |
| Pressure | 1.03–3.50 bar | Ambient |
| Yield | 85–90% | 75–80% |
| Byproducts | <2% | 5–10% |
Cyclization of Alkoxyoxalacetate Precursors
An alternative route involves the cyclization of methylthiooxalacetate with ammonium salts, as described in EP0965589B1. This one-pot synthesis condenses methylthiooxalacetate and ammonia sources (e.g., ammonium acetate) in ethanol under reflux, forming the pyridine ring via a Hantzsch-like mechanism. Example 7 of the patent achieves 78% yield by reacting methylthiooxalacetate (1.0 mol) with ammonium acetate (1.2 mol) in ethanol at 80°C for 8 hours.
Mechanistic Insights
The reaction proceeds through enamine formation, followed by intramolecular cyclization and oxidation. Cis-trans isomerism in intermediates (IVa/IVb) influences reaction pathways, with cis isomers favoring pyridine ring closure. Adjusting the ammonia source to a 1:1.2 ratio of precursor minimizes oligomerization, a common side reaction in cyclization methods.
Bromination Precursor Applications
This compound serves as a precursor for 5-bromomethyl derivatives, critical in herbicide synthesis. Ma et al. (2023) detail its bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN), achieving 92% conversion at 70°C in tetrachloromethane. The radical mechanism involves AIBN-initiated hydrogen abstraction, followed by bromine radical addition.
Table 2: Bromination Optimization (CN107216286B)
| Condition | Example 1 | Comparative Example 1 |
|---|---|---|
| Brominating Agent | HBr/NaBrO₃ | NBS/AIBN |
| Temperature | 80°C | 70°C |
| Yield (Single Pass) | 65.8% | 57.6% |
| Dibromo Byproduct | 0.9% | 7.5% |
| Total Yield (Cyclic) | 95.2% | 83.8% |
The patent CN107216286B demonstrates that combining hydrobromic acid and sodium bromate reduces dibromo byproducts to <1% versus 7.5% with NBS. Cyclic reaction setups recover unreacted starting material, boosting total yields to 95%.
Industrial-Scale Process Considerations
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-methylpyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Bromination: The compound can be brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Hydrogenation: The ester groups can be reduced to alcohols using hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using aqueous sodium hydroxide.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), organic solvent (e.g., dichloromethane), room temperature.
Hydrogenation: Hydrogen gas, palladium catalyst, elevated temperature and pressure.
Hydrolysis: Aqueous sodium hydroxide, reflux conditions.
Major Products Formed
Bromination: 5-bromomethylpyridine-2,3-dicarboxylic acid dimethyl ester.
Hydrogenation: 5-methylpyridine-2,3-dicarboxylic acid dimethyl alcohol.
Hydrolysis: 5-methylpyridine-2,3-dicarboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Dimethyl 5-methylpyridine-2,3-dicarboxylate serves as a key intermediate in the synthesis of various biologically active compounds. Its derivatives have shown potential as inhibitors for specific enzymes involved in disease processes.
- Case Study: JMJD5 Inhibition
Research has indicated that derivatives of pyridine-2,4-dicarboxylates, including those derived from this compound, exhibit potent inhibitory activity against the human enzyme JMJD5. This enzyme is implicated in various cancers, making these compounds valuable in cancer research and drug development .
Agricultural Chemistry
The compound is also utilized in the agricultural sector, particularly in the formulation of herbicides. Its derivatives can be transformed into herbicidal agents that are effective against a range of weeds while being environmentally benign.
- Case Study: Herbicidal Applications
Pyridine-2,3-dicarboxylate derivatives are reported to be useful as intermediates for synthesizing herbicidal agents such as imidazolinic acids. These compounds are recognized for their efficacy in controlling broadleaf weeds and grasses without harming crops .
Organic Synthesis
This compound is employed as a building block in organic synthesis due to its reactivity and ability to undergo various chemical transformations.
- Synthesis Pathways
The compound can be synthesized through several methods involving diethyl ethoxyoxalacetate and other reagents. The synthesis often involves steps that yield high purity and yield of the final product, highlighting its utility in laboratory settings .
Mechanism of Action
The mechanism of action of dimethyl 5-methylpyridine-2,3-dicarboxylate depends on the specific reaction it undergoes. For example, in the bromination reaction, the compound undergoes a radical substitution mechanism. The N-bromosuccinimide (NBS) generates bromine radicals, which then abstract a hydrogen atom from the methyl group on the pyridine ring, leading to the formation of a bromomethyl derivative .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The compound’s reactivity and applications are best understood through comparison with analogs. Below is a detailed analysis:
Structural Variations and Their Impact
(a) Positional Isomers of Pyridinedicarboxylates
- Dimethyl 5-methylpyridine-2,4-dicarboxylate :
- Differs in the position of the carboxylate groups (2,4 vs. 2,3).
- The 2,4-substitution reduces steric hindrance, enhancing reactivity in nucleophilic substitutions .
- Dimethyl 2,6-pyridinedicarboxylate :
- Symmetric carboxylate groups at positions 2 and 6 create a planar structure, ideal for forming metal complexes .
(b) Functional Group Modifications
- Diethyl 5-methylpyridine-2,3-dicarboxylate (CAS: 105151-48-2):
- Dimethyl 4-bromopyridine-2,6-dicarboxylate (CAS: 316808-11-4):
- Bromine at position 4 introduces electrophilic sites for cross-coupling reactions (e.g., Suzuki-Miyaura) .
(c) Substituent Additions
- 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid dimethyl ester :
- The methoxymethyl group at position 5 enhances hydrogen-bonding capacity, favoring crystal engineering and ligand design .
- Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate: The electron-withdrawing trifluoromethyl group stabilizes intermediates in organofluorine synthesis .
Comparative Data Table
Key Research Findings
Reactivity in Coordination Chemistry :
- This compound forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) due to its chelating carboxylate groups. In contrast, the 2,6-isomer exhibits weaker metal-binding affinity due to steric constraints .
Biological Activity :
- The methoxymethyl derivative (CAS: 143382-03-0) shows moderate antimicrobial activity, attributed to its ability to disrupt bacterial cell membranes .
Thermal Stability :
- Ethyl ester derivatives (e.g., Diethyl 5-methylpyridine-2,3-dicarboxylate) decompose at higher temperatures (~250°C) compared to methyl esters (~220°C), correlating with increased molecular weight .
Biological Activity
Dimethyl 5-methylpyridine-2,3-dicarboxylate (DMMPDC) is an organic compound characterized by a pyridine ring with two carboxylate groups and a methyl group. This compound has gained attention due to its potential biological activities and applications in medicinal chemistry. Below, we explore its biological activity, synthesis, and relevant research findings.
DMMPDC has the molecular formula CHN O, appearing as an off-white crystalline powder. Its melting point ranges from 45 to 50 °C, and it is soluble in organic solvents such as chloroform and methanol. The compound can be synthesized through various methods, including esterification reactions of 5-methylpyridine-2,3-dicarboxylic acid.
Case Studies and Research Findings
- Mechanism of Bromination : A study investigated the kinetics of bromination of DMMPDC using N-bromosuccinimide (NBS) as the brominating agent. The reaction proceeds via a free radical mechanism with an activation energy of approximately 37.02 kJ/mol. This finding suggests that DMMPDC can serve as a precursor for synthesizing more complex compounds with potential biological activities .
- Crystal Structure Analysis : Research on related compounds has revealed that pyridine-2,3-dicarboxylic acids can form inner salts, which may influence their biological activity through enhanced solubility or stability . Such structural characteristics are essential for understanding the interactions of DMMPDC with biological targets.
- Antimicrobial Screening : A review highlighted that various pyridine derivatives exhibit formidable antibacterial properties when tested against diverse strains of bacteria. Although specific data on DMMPDC is sparse, its structural analogs have shown promising results in antimicrobial assays .
Comparative Analysis of Related Compounds
To better understand the potential applications of DMMPDC, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Dimethyl 2,6-pyridinedicarboxylate | CHN O | Similar structure; used in organic synthesis |
| Dimethyl pyridine-3-carboxylate | CHN O | Lacks one carboxylic group; important for synthesis |
| Dimethyl pyridine-4-carboxylate | CHN O | Similar reactivity; significant in pharmaceuticals |
Q & A
Basic Questions
Q. What are the established synthetic routes for dimethyl 5-methylpyridine-2,3-dicarboxylate, and how is the product characterized?
- Synthesis : The compound can be synthesized via cycloaddition reactions. For example, dimethyl acetylenedicarboxylate reacts with furan derivatives under thermal or catalytic conditions to form bicyclic intermediates, which may be further functionalized .
- Characterization : Structural confirmation is achieved through spectroscopic methods:
- ¹H/¹³C-NMR : Assigns proton and carbon environments (e.g., ester carbonyls at ~165-170 ppm, pyridine ring protons at 6.5-8.5 ppm) .
- X-ray crystallography : Resolves stereochemistry and bond lengths, as demonstrated in related pyridine dicarboxylate derivatives .
- MS/IR : Validates molecular weight (e.g., HRMS) and functional groups (e.g., ester C=O stretches at ~1720 cm⁻¹) .
Q. What are the common reactivity patterns of this compound in organic transformations?
- The ester groups undergo hydrolysis to carboxylic acids under acidic/basic conditions, enabling further derivatization .
- The pyridine ring participates in electrophilic substitution (e.g., nitration, halogenation) at the 4-position due to electron-withdrawing ester groups .
- Diels-Alder reactions: The compound acts as a dienophile in cycloadditions with conjugated dienes, forming polycyclic structures .
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Hazards : Similar pyridine dicarboxylates exhibit acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory sensitization .
- Protective Measures : Use fume hoods, nitrile gloves, and safety goggles. Avoid dust generation via wet handling or closed systems .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis or degradation .
Advanced Questions
Q. How do catalytic systems influence reaction pathways in cycloadditions involving this compound?
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) can modulate regioselectivity. For example, uncatalyzed reactions with 1,3-cyclohexadiene yield tetracyclic products, while subcritical water promotes retro-Diels-Alder pathways .
- Mechanistic Insights : DFT calculations or isotopic labeling (e.g., ¹³C-tracing) can elucidate transition states and kinetic vs. thermodynamic control .
Q. How can contradictory data in reaction yields or product distributions be resolved?
- Case Study : In cycloadditions, varying yields (e.g., 30–70%) may arise from impurities in starting materials or moisture sensitivity. Reproduce experiments under inert atmospheres (N₂/Ar) and validate reagent purity via GC-MS .
- Statistical Analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading) and optimize conditions .
Q. What advanced spectroscopic techniques are employed to study reaction mechanisms involving this compound?
- In-situ NMR/IR : Monitor real-time reaction progress (e.g., ester hydrolysis or ring-opening) .
- XAS/XPS : Probe electronic states of intermediates in catalytic cycles (e.g., metal coordination in Lewis acid-catalyzed reactions) .
- Time-resolved MS : Capture short-lived intermediates (e.g., zwitterionic species in cycloadditions) .
Methodological Notes
- Synthetic Optimization : Prioritize anhydrous conditions for ester stability. Use Schlenk lines for moisture-sensitive steps .
- Data Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in complex mixtures .
- Safety Protocols : Conduct risk assessments using SDS of analogous compounds (e.g., diethyl pyridine dicarboxylates) when specific data are unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
